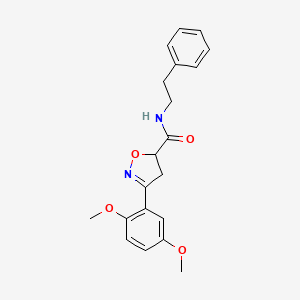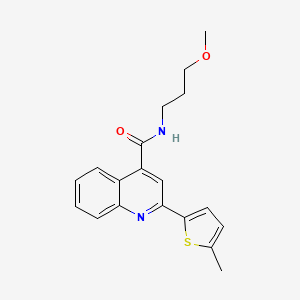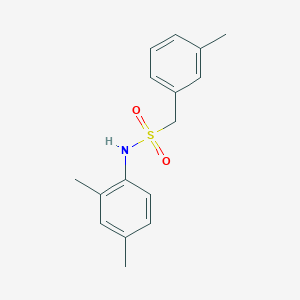![molecular formula C22H20ClN5O B4615228 N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B4615228.png)
N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]nicotinamide
Descripción general
Descripción
The chemical compound is a derivative of nicotinamide, a form of niacin or vitamin B3. Nicotinamide derivatives are explored extensively due to their wide range of biological and chemical properties, including applications in herbicides and potential anticancer agents (Chen Yu et al., 2021).
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves the combination of nicotinic acid with various functional groups. A study by Kamal et al. (2014) describes the synthesis of similar compounds, highlighting the methodologies that could potentially be applied to our compound of interest (A. Kamal et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of nicotinamide derivatives, such as those conducted by Jethmalani et al. (1996), provides insights into the planar structure and intermolecular hydrogen bonding that are characteristic of such compounds (J. Jethmalani et al., 1996).
Chemical Reactions and Properties
Nicotinamide derivatives participate in various chemical reactions, often influenced by their structural configuration. The study by Souza et al. (2005) on similar compounds could provide valuable insights into the types of chemical reactions and properties that our compound may exhibit (M. D. de Souza et al., 2005).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, including melting points and stability, can be understood through studies like that of Lemmerer et al. (2010), which investigate these aspects in detail (A. Lemmerer et al., 2010).
Chemical Properties Analysis
Understanding the chemical properties of nicotinamide derivatives involves exploring their reactivity, bonding nature, and interaction with other molecules. Studies like that of Al-Hourani et al. (2016) offer insights into the chemical properties and potential biological interactions of similar compounds (B. Al-Hourani et al., 2016).
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Nicotinamide derivatives, including compounds similar in structure to N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]nicotinamide, have been studied for their antimicrobial properties. For instance, 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole have shown significant antimicrobial activity against a range of bacteria and fungal species. This suggests that structural analogs of nicotinamide could be promising candidates for developing new antimicrobial agents (Patel & Shaikh, 2010).
Antineoplastic Activities
Some nicotinamide derivatives have been synthesized and evaluated for their antineoplastic activities. The research indicates moderate activity against certain types of cancer, such as leukemia, by derivatives of nicotinamide. This opens up avenues for further investigation into the use of nicotinamide analogs, including N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]nicotinamide, in cancer research and therapy (Ross, 1967).
Herbicidal Activity
The design and synthesis of nicotinamide derivatives have led to the discovery of compounds with excellent herbicidal activity. A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated significant herbicidal effectiveness against specific weeds. This suggests that compounds structurally related to N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]nicotinamide could be used in the development of new herbicides, offering a natural-product-based approach to weed management (Yu et al., 2021).
Role in Inhibiting Biological Processes
Nicotinamide derivatives also play a crucial role in inhibiting various biological processes. For example, the structural characterization of nicotinamide derivatives like 2-nicotinamido-1,3,4-thiadiazole has been carried out to understand their activity as antimicrobial agents, inhibitors of aquaporins, and components in metabolic processes. This highlights the diverse scientific applications of nicotinamide derivatives in both understanding and manipulating biological functions (Burnett et al., 2015).
Propiedades
IUPAC Name |
N-[2-(4-butylphenyl)-6-chlorobenzotriazol-5-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c1-2-3-5-15-7-9-17(10-8-15)28-26-20-12-18(23)19(13-21(20)27-28)25-22(29)16-6-4-11-24-14-16/h4,6-14H,2-3,5H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXGCTVWURPBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4615161.png)
![ethyl 5'-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B4615163.png)

![3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B4615184.png)
![1-phenyl-4-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperazine](/img/structure/B4615191.png)
![N-[4-(acetylamino)phenyl]-3-chromanecarboxamide](/img/structure/B4615203.png)
![4-(2,4-dichlorophenoxy)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4615208.png)
![4-{[2,5-dimethyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4615216.png)


![ethyl 2-[({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4615242.png)
![5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4615245.png)
![N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4615250.png)